

# Introduction: The Significance of Salt Selection in Drug Development

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## Compound of Interest

Compound Name:	Pravastatin 1,1,3,3-Tetramethylbutylamine
Cat. No.:	B564565

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Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.<sup>[1][2]</sup> It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.<sup>[3][4]</sup> While the parent molecule is an acid, pravastatin is typically formulated as a salt to enhance its stability and manufacturability. The choice of the counter-ion is a critical decision in drug development, as it directly influences key physicochemical properties, including solubility, dissolution rate, hygroscopicity, and ultimately, bioavailability.

This guide focuses on the 1,1,3,3-tetramethylbutylamine salt of pravastatin. Unlike the simple inorganic sodium salt, 1,1,3,3-tetramethylbutylamine (or tert-octylamine) is a bulky, organic amine. This structural difference is paramount, as it fundamentally alters the intermolecular forces governing the salt's interaction with various solvents. Understanding this relationship is crucial for designing appropriate formulation strategies and analytical methods.

## Physicochemical Properties: A Comparative Analysis

A molecule's solubility is intrinsically linked to its structural and physical properties. The table below summarizes the key identifiers for **Pravastatin 1,1,3,3-Tetramethylbutylamine** and provides context by comparing it to the parent acid and the commonly used sodium salt.

Property	Pravastatin (Acid)	Pravastatin Sodium	Pravastatin 1,1,3,3-Tetramethylbutylamine
CAS Number	81093-37-0[5]	81131-70-6[6]	151006-14-3[7][8][9]
Molecular Formula	C <sub>23</sub> H <sub>36</sub> O <sub>7</sub> [5]	C <sub>23</sub> H <sub>35</sub> NaO <sub>7</sub> [6][10]	C <sub>31</sub> H <sub>55</sub> NO <sub>7</sub> [7][8][9]
Molecular Weight	424.5 g/mol [5]	446.5 g/mol [6][10]	553.8 g/mol [8][9]
Appearance	Solid[5]	Crystalline Solid[6]	White to Light Beige Solid[9]
Melting Point	171.2 - 173°C[5]	171.2 - 173°C[11]	51 - 57°C[7][9]

The most striking difference is the significantly lower melting point of the tetramethylbutylamine salt, suggesting weaker crystal lattice energy compared to the sodium salt. This could imply a lower energy barrier to dissolution, but this effect is counteracted by the nature of the counter-ion itself.

## Solubility Profile: Data and Expert Interpretation

Direct, quantitative solubility data for **Pravastatin 1,1,3,3-Tetramethylbutylamine** is limited in publicly accessible literature. However, the available qualitative data, combined with extensive quantitative data for the sodium salt, allows for an expert-driven analysis of its expected behavior.

## Pravastatin 1,1,3,3-Tetramethylbutylamine: Qualitative Data

The following table summarizes the known qualitative solubility for the target compound.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[7][9]
Methanol	Slightly Soluble	[7][9]

## Pravastatin Sodium Salt: Quantitative Data (for Reference)

The sodium salt's solubility has been extensively characterized and serves as a critical benchmark.

Solvent	Solubility	Source
Water	Freely Soluble; Soluble to 100 mM	<a href="#">[12]</a> <a href="#">[13]</a>
PBS (pH 7.2)	~10 mg/mL	<a href="#">[6]</a>
Methanol	Freely Soluble	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Ethanol	Soluble; ~2.5 mg/mL	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a>
DMSO	Soluble to 100 mM; ~10 mg/mL	<a href="#">[6]</a>
Dimethylformamide (DMF)	~10 mg/mL	<a href="#">[6]</a>

A study systematically measured the solubility of pravastatin sodium in water and various alcohols, finding the mole fraction solubility at 298K decreases in the order: water > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol.[\[15\]](#)

## Causality and Field-Proven Insights

The stark contrast in solubility between the sodium and tetramethylbutylamine salts is a direct consequence of the counter-ion's properties.

- Sodium Salt (Hydrophilic): The small, inorganic sodium cation ( $\text{Na}^+$ ) is easily solvated by polar protic solvents like water and methanol. This strong solvation energy readily overcomes the crystal lattice energy, leading to high solubility.
- 1,1,3,3-Tetramethylbutylamine Salt (Amphiphilic): The tert-octylammonium cation is large and possesses significant non-polar, hydrocarbon character. While the ammonium group provides a site for polar interactions, the bulky alkyl chains are hydrophobic. This dual nature results in:

- Reduced Aqueous Solubility: The hydrophobic portion of the cation disrupts the hydrogen-bonding network of water, making solvation energetically less favorable compared to the sodium ion.
- Increased Solubility in Organic Solvents: The organic nature of the cation enhances interactions with less polar solvents. While it is only "slightly soluble" in polar organic solvents like methanol and DMSO, it is expected to have significantly higher solubility in less polar solvents (e.g., ethyl acetate, dichloromethane) compared to the sodium salt, which is largely insoluble in such media.

This shift in properties is a deliberate choice in drug development, often employed to create an intermediate salt form that is more easily purified via crystallization from organic solvents.

## Experimental Protocol: Standard Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, a rigorous, self-validating experimental protocol is required. The equilibrium shake-flask method is the gold-standard for this purpose.

### Objective

To determine the equilibrium solubility of **Pravastatin 1,1,3,3-Tetramethylbutylamine** in a selected solvent system at a controlled temperature.

### Materials and Equipment

- **Pravastatin 1,1,3,3-Tetramethylbutylamine** (solid)
- Selected solvent(s) (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge

- Calibrated pipettes
- Volumetric flasks
- Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
- HPLC system with UV detector (or other suitable quantitative method)

## Step-by-Step Methodology

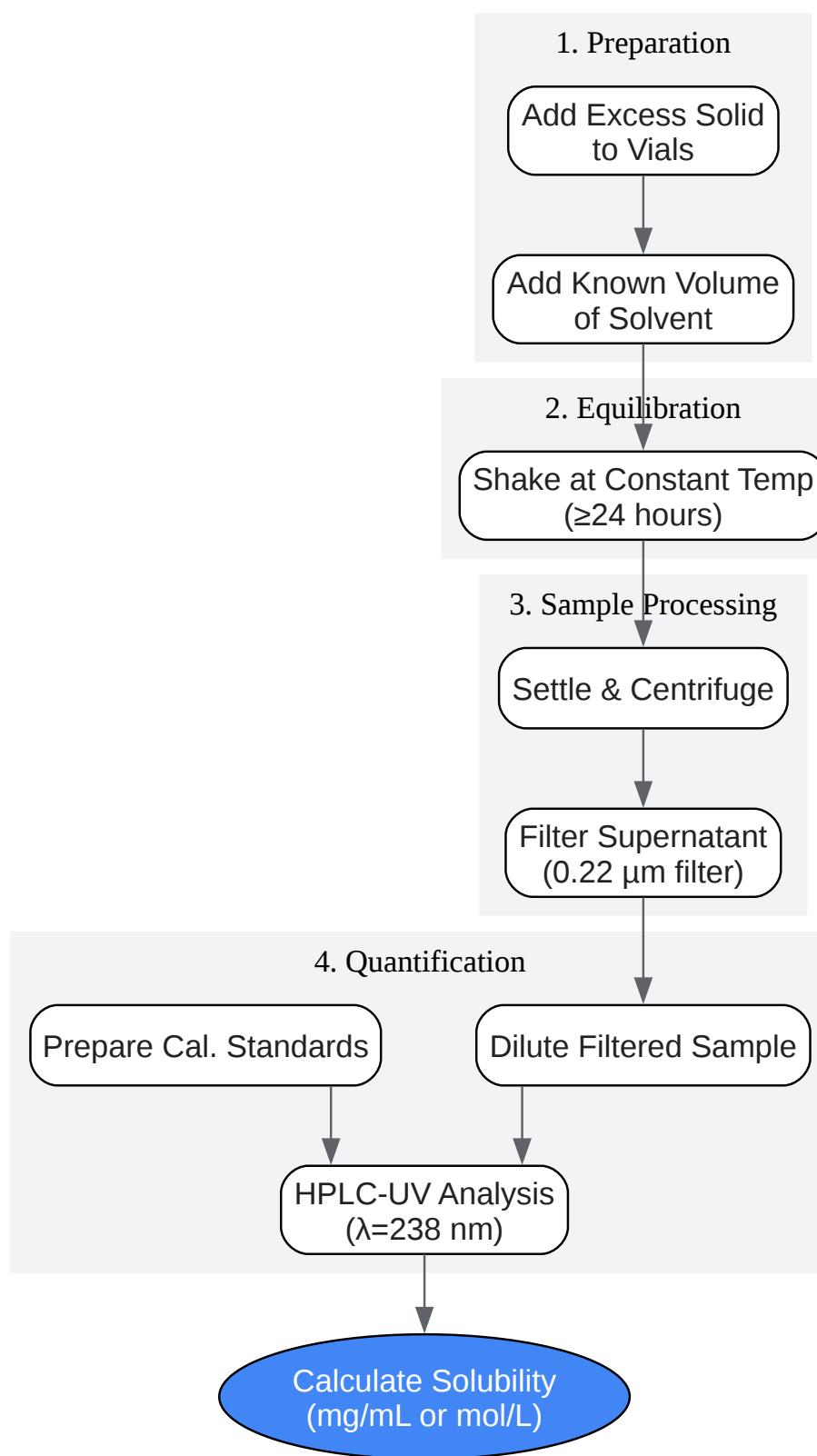
- Preparation of Saturated Solutions:
  - Add an excess amount of **Pravastatin 1,1,3,3-Tetramethylbutylamine** to a vial (e.g., 10-20 mg). The key is to ensure solid material remains undissolved at equilibrium.
  - Accurately pipette a known volume of the selected solvent into the vial (e.g., 2 mL).
  - Prepare each solvent-solute combination in triplicate to ensure statistical validity.
- Equilibration:
  - Securely cap the vials.
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.
  - Allow the samples to equilibrate for a minimum of 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at successive time points (e.g., 24h and 48h) and observing no significant change.
- Sample Processing (Post-Equilibration):
  - Remove vials from the shaker. Allow them to stand undisturbed for at least 30 minutes to let excess solid settle.
  - Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solids. This step is critical to avoid artificially high concentration readings.

- Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
- Immediately filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This removes any fine particulates. Self-Validation Check: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
- Quantification (HPLC-UV Method):
  - Prepare a series of calibration standards of **Pravastatin 1,1,3,3-Tetramethylbutylamine** of known concentrations in the same solvent.
  - Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
  - Inject the standards and the diluted sample onto the HPLC system. A typical detection wavelength for pravastatin is 238 nm.[6][13][16]
  - Generate a calibration curve by plotting the peak area against the concentration of the standards.
  - Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
- Calculation of Solubility:
  - Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.
  - The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
  - Report the average and standard deviation of the triplicate measurements.

## Visualizations: Workflows and Chemical Structures

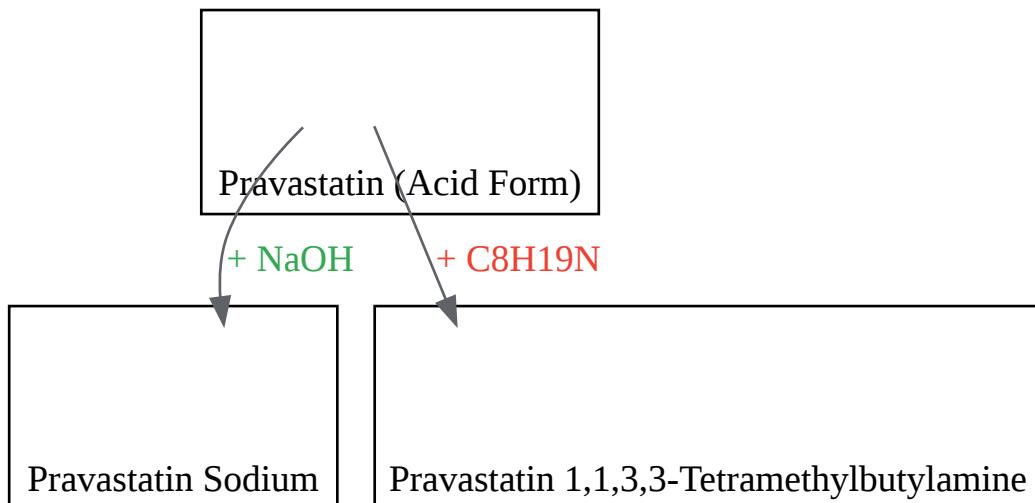
Diagrams provide a clear visual representation of complex processes and molecular relationships.

## Experimental Workflow

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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Chemical Structure Comparison



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Caption: Structural Comparison of Pravastatin and its Salt Forms.

## Conclusion

The solubility of **Pravastatin 1,1,3,3-Tetramethylbutylamine** is a critical parameter for its potential use in pharmaceutical development, particularly as a manufacturing intermediate. While quantitative data in the public domain is sparse, a qualitative understanding combined with expert analysis of its physicochemical properties indicates it is slightly soluble in polar organic solvents like methanol and DMSO, with expectedly poor aqueous solubility. This profile contrasts sharply with the highly water-soluble sodium salt, highlighting the profound impact of counter-ion selection. For drug development professionals, the provided shake-flask protocol offers a reliable and robust framework for empirically determining the precise solubility of this compound in any solvent system of interest, ensuring that formulation and purification strategies are built upon a solid foundation of accurate data.

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